N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide
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Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with chlorine, ethyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled through various chemical reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE
- **N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H18Cl2F3N5O |
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Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C15H18Cl2F3N5O/c1-4-24-11(10(16)7-21-24)8-23(3)12(26)5-6-25-9(2)13(17)14(22-25)15(18,19)20/h7H,4-6,8H2,1-3H3 |
InChI Key |
QYLFLXMDXGCDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)C(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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